4-[(Difluoromethyl)sulfanyl]benzaldehyde
Description
Significance of Organofluorine Chemistry in Modern Synthetic Methodologies
Organofluorine chemistry has expanded dramatically over the past few decades, moving from niche applications to a central role in synthetic strategy. chinesechemsoc.orgmdpi.com The introduction of fluorine or fluorine-containing groups can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of molecules to biological targets. chinesechemsoc.orgtandfonline.com This has led to an estimation that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org Consequently, the development of novel, safer, and more efficient fluorination and fluoroalkylation reagents and methods is a highly active area of research. chinesechemsoc.orgcas.cn These modern methodologies often focus on late-stage functionalization, allowing for the direct introduction of fluorine into complex molecules, which is highly desirable for creating libraries of potential drug candidates. cas.cn
Role of Difluoromethyl-Containing Moieties in Chemical Science
Among the various fluoroalkyl groups, the difluoromethyl (–CHF2) moiety holds a special place in chemical and medicinal chemistry. nih.gov The –CHF2 group is often considered a bioisostere of hydroxyl (–OH), thiol (–SH), or amine (–NH2) groups, which are common pharmacophores. nih.gov This substitution can lead to improved metabolic stability without drastically altering the molecule's shape. nih.gov Furthermore, the C-H bond in the difluoromethyl group can act as a hydrogen bond donor, enhancing interactions with biological targets like proteins and enzymes. nih.govresearchgate.net Its unique electronic properties and ability to increase lipophilicity contribute to better membrane permeability and bioavailability of drug candidates. nih.gov
Overview of Benzaldehyde (B42025) Derivatives in Organic Synthesis
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. ontosight.aiwisdomlib.org The aldehyde functional group is highly versatile, participating in a wide array of chemical transformations, including oxidations, reductions, and numerous carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. orientjchem.orgresearchgate.net Substituted benzaldehydes serve as crucial intermediates in the synthesis of a vast range of products, including pharmaceuticals, agrochemicals, dyes, and fragrances. ontosight.aiwisdomlib.orgontosight.ai The nature and position of the substituent on the benzene (B151609) ring significantly influence the reactivity of the aldehyde group, making these compounds ideal for fine-tuning the properties of the final products. wisdomlib.org
Contextualizing 4-[(Difluoromethyl)sulfanyl]benzaldehyde within Fluorine and Sulfur Organic Chemistry
The compound this compound, which features a difluoromethylthio (–SCF2H) group, resides at the intersection of organofluorine and organosulfur chemistry. This combination is particularly powerful in molecular design. The sulfur atom provides a flexible linkage, while the difluoromethyl group imparts the beneficial properties discussed previously. Similar to the more extensively studied trifluoromethylthio (–SCF3) group, the –SCF2H moiety is strongly electron-withdrawing and increases lipophilicity, which can enhance metabolic stability and cell membrane permeability. x-mol.netresearchgate.net The presence of the aldehyde group on this scaffold provides a reactive handle for further synthetic elaboration, making this compound a valuable intermediate for accessing novel and complex molecules with potential applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethylsulfanyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-5,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPITURTVPVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73960-05-1 | |
| Record name | 4-[(difluoromethyl)sulfanyl]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical Properties of 4 Difluoromethyl Sulfanyl Benzaldehyde
The structural characteristics of 4-[(Difluoromethyl)sulfanyl]benzaldehyde dictate its physical and chemical behavior. Below is a summary of its key identifiers and computed properties.
Table 1: Compound Identifiers and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H6F2OS |
| Molecular Weight | 188.19 g/mol |
| CAS Number | 163296-33-9 |
Data sourced from publicly available chemical databases.
Synthesis and Reactivity
The synthesis of aryl difluoromethyl sulfides, including 4-[(Difluoromethyl)sulfanyl]benzaldehyde, often involves the reaction of a corresponding thiophenol with a difluoromethylating agent. A common precursor is 4-mercaptobenzaldehyde. The difluoromethylation can be achieved using various reagents, such as chlorodifluoromethane (B1668795) (Freon 22), under basic conditions, although newer and milder methods are continuously being developed to avoid harsh conditions and ozone-depleting substances. nih.gov
The reactivity of this compound is dominated by its two primary functional groups:
Aldehyde Group : This group is an electrophilic center, readily undergoing nucleophilic addition. It can be oxidized to a carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted into imines, oximes, and hydrazones. It is also a key participant in cross-coupling and condensation reactions to build more complex molecular architectures.
Difluoromethylsulfanyl Group : This moiety is generally stable under many reaction conditions. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution under specific conditions.
Applications in Chemical Research
While specific, large-scale industrial applications for 4-[(Difluoromethyl)sulfanyl]benzaldehyde are not widely documented, its value lies in its role as a specialized building block in discovery research. Its structural motifs are relevant to the design of bioactive molecules. For instance, compounds containing a difluoromethylthio group have been investigated for use as pesticides and herbicides. researchgate.net In medicinal chemistry, the incorporation of the –SCF2H group is a strategy to enhance the pharmacokinetic profile of lead compounds. The benzaldehyde (B42025) functionality allows this unique moiety to be readily incorporated into diverse molecular scaffolds for screening in drug and agrochemical discovery programs.
Conclusion
Direct Synthetic Routes to this compound
Direct synthesis of the target molecule focuses on constructing the final structure through sequential or one-pot reactions that introduce the essential functional groups onto a benzaldehyde scaffold.
Formation of the Aryl-Sulfur Bond
The creation of the aryl-sulfur (C-S) bond is a critical step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions are a common and effective method for this transformation. These reactions typically involve the coupling of an aryl halide with a sulfur-containing nucleophile. nih.gov Alternative strategies, such as decarbonylative thioetherification, have also emerged, offering novel synthetic pathways that avoid the use of aryl halides and the associated challenges of catalyst poisoning by thiolate anions. nih.gov In the context of benzaldehyde derivatives, methods for the direct functionalization of the aromatic ring are also relevant. For instance, the reaction of 4-fluorobenzaldehyde (B137897) with a sulfur nucleophile can lead to the formation of the desired aryl-sulfur bond through nucleophilic aromatic substitution. mdpi.commdpi.com
Recent advancements have focused on developing milder and more efficient C-S bond-forming reactions. These include organocatalytic methods and transition-metal-free approaches, which offer advantages in terms of cost, sustainability, and functional group tolerance. acs.orgresearchgate.net For example, the sulfa-Michael addition, an organocatalyzed 1,4-addition of sulfur nucleophiles to unsaturated acceptors, represents a powerful tool for C-S bond formation under mild conditions. acs.org
Introduction of the Difluoromethyl Group
The incorporation of the difluoromethyl (CF2H) group is a key transformation in the synthesis of this compound. This group is known to impart unique physicochemical properties to molecules, such as increased metabolic stability and lipophilicity, making it a valuable moiety in drug design. researchgate.netx-mol.netnih.govrsc.org
Several methods exist for introducing the difluoromethyl group. One common approach involves the use of difluoromethyl radical precursors. Reagents like S-(difluoromethyl)sulfonium salts can generate difluoromethyl radicals under visible-light photocatalysis, which can then react with suitable aromatic substrates. nih.gov Another strategy is the use of reagents that can deliver a difluoromethyl anion equivalent. For example, azidodifluoromethyl phenyl sulfone has been used as a synthetic equivalent of the azidodifluoromethyl anion. nih.gov
Furthermore, direct C-H difluoromethylation of aromatic compounds has gained significant attention as an efficient and atom-economical method. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials. For instance, the use of bis(difluoroacetyl) peroxide as a •CF2H source has been demonstrated for the para-selective difluoromethylation of pyridines. nih.govresearchgate.net While not directly applied to benzaldehyde in the provided literature, the principles could be adapted.
A patent describes a method for synthesizing 3-hydroxyl-4-difluoromethoxy benzaldehyde using solid sodium chlorodifluoroacetate as the difluoromethylating reagent in the presence of a base, highlighting a practical approach for introducing a difluoromethoxy group, which is structurally related to the difluoromethylsulfanyl group. google.com
Aldehyde Group Functionalization Strategies
The aldehyde functionality in this compound is a versatile handle for further chemical modifications. However, its reactivity can also pose challenges during synthesis, often requiring protection or careful reaction design. acs.orgrug.nl
One-pot procedures have been developed for the synthesis of functionalized benzaldehydes that involve the in-situ formation and protection of the aldehyde group. For example, the reduction of a Weinreb amide can yield a stable aluminum hemiaminal intermediate, which acts as a masked aldehyde, allowing for subsequent cross-coupling reactions without affecting the aldehyde moiety. acs.orgrug.nlresearchgate.net
The aldehyde group itself can be introduced through various methods. A classic approach is the reduction of a corresponding benzonitrile (B105546). For instance, 4-trifluoromethyl benzaldehyde has been synthesized by the hydrogenation of 4-trifluoromethyl benzonitrile using a nickel/aluminum alloy catalyst. The aldehyde group can also be transformed into other functional groups. For example, benzaldehyde-functionalized ionic liquids have been shown to be easily oxidized to carboxylic acids or reduced to benzylic alcohols. researchgate.netresearchgate.net Additionally, the aldehyde can undergo condensation reactions, such as with hydrazine (B178648) hydrate, to form hydrazones. researchgate.netresearchgate.net
Precursor-Based Synthetic Approaches to Difluoromethylsulfanyl Benzaldehydes
An alternative to direct synthesis involves the preparation of key precursors containing the difluoromethylsulfanyl moiety, which are then elaborated to the final benzaldehyde product.
Methods for the Synthesis of Difluoromethyl Sulfur Precursors
The synthesis of precursors containing the difluoromethyl sulfur group is a crucial aspect of this approach. These precursors can then be used in subsequent reactions to build the final benzaldehyde structure. The synthesis of trifluoromethylthio compounds, which are closely related, often involves either the direct introduction of the -SCF3 group or the trifluoromethylation of sulfur-containing precursors. researchgate.netx-mol.net Similar strategies can be envisioned for difluoromethylsulfanyl compounds.
One method involves the reaction of sulfur-containing compounds with a source of the difluoromethyl group. For example, the reaction of thiols, disulfides, or other sulfur-containing precursors with a difluoromethylating agent can generate the desired difluoromethyl sulfur moiety. researchgate.netx-mol.net Another approach is the fluoro-sulfuration of gem-difluoroalkenes, which can produce α-trifluoromethyl sulfides. researchgate.netrsc.org This method proceeds through a nucleophilic fluorination followed by an electrophilic sulfuration cascade. researchgate.netrsc.org
Coupling Reactions Involving Fluorinated Sulfanyl (B85325) Reagents
Once a suitable fluorinated sulfanyl precursor is obtained, it can be coupled with an appropriate aromatic partner to form the desired benzaldehyde derivative. Transition-metal-catalyzed cross-coupling reactions are again a prominent method for this transformation. For instance, a Negishi coupling reaction has been utilized to synthesize fluorinated 2-benzylpyridines, demonstrating the utility of this reaction for coupling fluorinated fragments with aromatic systems. researchgate.net
The development of novel fluorinated sulfanylating reagents is also an active area of research. For example, the combination of DAST and the Ruppert-Prakash reagent (TMSCF3) can be used to prepare trifluoromethanesulfanylamides, which can then be used to transfer the trifluoromethylthio group to various electrophiles. acs.org While focusing on the trifluoromethyl group, these methodologies provide a conceptual framework for the development of analogous difluoromethylsulfanylating agents.
The following table summarizes some of the key reagents and reaction types discussed in the synthesis of this compound and its analogs.
| Reaction Type | Key Reagents/Catalysts | Purpose |
| Aryl-Sulfur Bond Formation | Transition metals (e.g., CuI), 1,10-phenanthroline | Coupling of aryl halides with sulfur nucleophiles. mdpi.com |
| Introduction of Difluoromethyl Group | S-(difluoromethyl)sulfonium salts, photocatalysts | Generation and reaction of difluoromethyl radicals. nih.gov |
| Sodium chlorodifluoroacetate, base | Difluoromethylation of hydroxyl groups. google.com | |
| Aldehyde Group Synthesis | Weinreb amides, DIBAL-H, organolithium reagents | One-pot synthesis and functionalization of benzaldehydes. acs.orgrug.nlresearchgate.net |
| Benzonitriles, Ni/Al alloy, H2 | Reduction of nitriles to aldehydes. | |
| Precursor Synthesis | gem-Difluoroalkenes, nucleophilic fluoride (B91410) source, electrophilic sulfur source | Synthesis of α-trifluoromethyl sulfides. researchgate.netrsc.org |
| Coupling of Fluorinated Precursors | Organozinc reagents, Pd catalysts (Negishi coupling) | Coupling of fluorinated fragments with aromatic systems. researchgate.net |
Advancements in Difluoromethylation Techniques Relevant to Aryl Sulfides
The direct incorporation of the difluoromethyl group onto a sulfur atom attached to an aromatic ring is a key strategy for synthesizing aryl difluoromethyl sulfides. Over the past decade, significant progress has been made in developing nucleophilic, radical, and metal-catalyzed methods to achieve this transformation efficiently and under mild conditions.
Nucleophilic difluoromethylation is a common approach for forming the S-CF2H bond. This strategy typically involves the reaction of a sulfur-based nucleophile, such as an aryl thiolate, with a reagent that serves as a source of difluorocarbene (:CF2) or a "CF2H+" synthon.
One prevalent method involves the in-situ generation of difluorocarbene from precursors like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) or sodium chlorodifluoroacetate. The highly reactive difluorocarbene is then trapped by a thiolate anion (ArS⁻), generated by deprotonating the corresponding thiol with a base. cas.cn This reaction is generally fast and efficient for electron-rich and electron-neutral thiols. Investigations have shown that reactions of difluorocarbene with negatively charged heteroatom nucleophiles like thiolates can be performed at or below room temperature. cas.cn However, the strong basic conditions often required can limit the compatibility with sensitive functional groups on the aromatic ring. cas.cn
Another approach utilizes pre-formed nucleophilic difluoromethylthiolating reagents. For instance, [(SIPr)Ag(SCF2H)] has been developed as a reagent for the copper-catalyzed Sandmeyer-type difluoromethylthiolation of aryl diazonium salts, which can proceed under mild conditions and tolerates a variety of functional groups. cas.cn
Table 1: Examples of Nucleophilic Difluoromethylation of Sulfur Compounds
| Sulfur Nucleophile | Difluoromethylating Reagent | Catalyst/Base | Product Type | Ref |
| Aryl Thiol | TMSCF2Br / NaI | K2CO3 | Aryl difluoromethyl sulfide (B99878) | cas.cn |
| Aryl Diazonium Salt | [(SIPr)Ag(SCF2H)] | Copper Catalyst | Aryl difluoromethyl sulfide | cas.cn |
| Thiophenol | Fluoroform (CHF3) | t-BuOK | Phenyl difluoromethyl sulfide | rsc.org |
Radical-based methods offer an alternative pathway for the synthesis of aryl difluoromethyl sulfides, often under milder conditions than nucleophilic strategies and with different substrate scope compatibility. These methods typically involve the generation of a difluoromethylthiyl radical (•SCF2H) or a difluoromethyl radical (•CF2H).
Visible-light photoredox catalysis has emerged as a powerful tool for radical generation. A notable development is the direct difluoromethylthiolation of arenes using a stable and readily available reagent like PhSO2SCF2H. rsc.orgnih.govrsc.org Under visible light irradiation, this reagent can undergo homolytic cleavage to generate the •SCF2H radical, which then adds to the aromatic ring. rsc.orgnih.gov This metal-free approach is advantageous as it avoids the use of noble metals and proceeds under redox-neutral conditions, converting a wide range of arenes and heteroarenes into difluoromethylthioethers. rsc.orgnih.govrsc.org
Another strategy involves the generation of an aryl radical from an aryl halide, which can then react with a sulfur source. For instance, a photocatalytic method for the synthesis of aryl sulfides involves the reduction of an aryl iodide by an excited photocatalyst to form an aryl radical, which then reacts with a disulfide. monash.edu While not a direct difluoromethylation, this principle can be adapted. Additionally, photoredox catalysis can be used to generate a •CF2H radical from sources like bromodifluoromethane, which can then be coupled with aryl halides. mdpi.com
Table 2: Radical-Mediated Synthesis of Aryl Difluoromethyl Sulfides
| Aromatic Substrate | Radical Source | Conditions | Product Type | Ref |
| Arenes/Heteroarenes | PhSO2SCF2H | Visible Light, Metal-Free | Aryl difluoromethyl sulfide | rsc.orgnih.gov |
| Electron-rich Arenes | Aryl/Alkyl Disulfides | Visible Light, Ir-photocatalyst | Aryl sulfide | beilstein-journals.org |
| Aryl Halides | Bromodifluoromethane | Visible Light, Silyl-radical mediator | Aryl difluoromethyl compound | mdpi.com |
Transition metal catalysis provides a robust and versatile platform for constructing both C–S and C–CF2H bonds, which are essential for the synthesis of this compound. Copper, palladium, and nickel are the most commonly employed metals for these transformations. nih.gov
Copper-catalyzed cross-coupling reactions are particularly prevalent for C–S bond formation. The Buchwald group developed a practical method using CuI to couple thiols with aryl iodides, which exhibits good functional group tolerance. nih.gov For the introduction of the difluoromethyl group, copper-mediated reactions of aryl iodides with a difluoromethyl source like TMSCF2H have been reported. nih.gov
Nickel catalysis has also proven effective. A nickel-catalyzed Suzuki cross-coupling has been developed for the synthesis of aryldifluoromethyl aryl ethers from aryloxydifluoromethyl bromides and arylboronic acids, showcasing a metal-catalyzed approach to form an Ar-CF2 bond. springernature.com Similarly, nickel-catalyzed coupling of aryl iodides or bromides with disulfides can form the C-S bond. nih.gov Iron catalysis has also been used for the difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone, involving a selective C–S bond cleavage. acs.org
These metal-catalyzed methods can be integrated into a synthetic sequence where the C–S bond is formed first, followed by difluoromethylation, or vice versa.
Table 3: Metal-Catalyzed Reactions for Aryl Sulfide and Aryl Difluoromethyl Synthesis
| Coupling Partners | Catalyst System | Bond Formed | Product Type | Ref |
| Aryl Iodide + Thiol | CuI / Ethylene Glycol | C–S | Aryl sulfide | nih.gov |
| Arylboronic Acid + Thioimide | Cu(I)-carboxylate | C–S | Aryl sulfide | nih.gov |
| Aryl Iodide + Disulfide | Ni(II) / Zn | C–S | Aryl sulfide | nih.gov |
| Arylzinc + CF2H-SO2Py | Iron(II) acetylacetonate | C–CF2H | Aryl difluoromethyl compound | acs.org |
| Arylboronic Acid + ArOCF2Br | Ni(II) / DABCO | C–CF2H | Aryldifluoromethyl aryl ether | springernature.com |
Reactivity of the Aldehyde Moiety
The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations. The presence of the electron-withdrawing 4-[(difluoromethyl)sulfanyl] group is expected to enhance the electrophilicity of the carbonyl carbon, thereby influencing the reactivity of the aldehyde moiety.
Electrophilic Additions to the Carbonyl Group
The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. While no specific studies on electrophilic additions to this compound were found, the general reactivity of aldehydes suggests it would readily participate in such reactions. For instance, in the Horner-Wadsworth-Emmons reaction, phosphonate (B1237965) carbanions act as nucleophiles, attacking the aldehyde to form alkenes. This reaction is known to be effective with a wide range of aldehydes, and the electron-withdrawing nature of the substituent in the target molecule would likely facilitate this transformation, leading to the formation of 4-[(Difluoromethyl)sulfanyl]stilbene derivatives.
Another key reaction is the Wittig reaction, where a phosphonium (B103445) ylide attacks the aldehyde to yield an alkene. Stabilized ylides tend to produce E-alkenes, while non-stabilized ylides favor the formation of Z-alkenes. Given the electronic properties of the substrate, it is expected to react efficiently with various Wittig reagents.
Oxidation Reactions of the Aldehyde Functionality
Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. Studies on the oxidation of substituted benzaldehydes indicate that the reaction proceeds efficiently. For instance, the oxidation of various benzaldehydes to their corresponding benzoic acids using potassium permanganate under phase transfer catalysis has been reported to give high yields. It is therefore highly probable that this compound can be smoothly oxidized to 4-[(Difluoromethyl)sulfanyl]benzoic acid under similar conditions.
| Oxidizing Agent | Expected Product | General Reaction Conditions |
|---|---|---|
| Potassium Permanganate (KMnO4) | 4-[(Difluoromethyl)sulfanyl]benzoic acid | Phase transfer catalysis, non-polar solvents |
| Pyridinium Chlorochromate (PCC) | 4-[(Difluoromethyl)sulfanyl]benzoic acid | Anhydrous dichloromethane |
| Chromium Trioxide (CrO3) | 4-[(Difluoromethyl)sulfanyl]benzoic acid | Aqueous sulfuric acid (Jones oxidation) |
Reduction Reactions of the Aldehyde Functionality
The reduction of aldehydes yields primary alcohols. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for this purpose. The reduction of aldehydes with NaBH4 is a standard procedure in organic synthesis and is expected to proceed with high efficiency for this compound, yielding {4-[(Difluoromethyl)sulfanyl]phenyl}methanol. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol.
| Reducing Agent | Expected Product | Typical Solvents |
|---|---|---|
| Sodium Borohydride (NaBH4) | {4-[(Difluoromethyl)sulfanyl]phenyl}methanol | Methanol, Ethanol |
| Lithium Aluminum Hydride (LiAlH4) | {4-[(Difluoromethyl)sulfanyl]phenyl}methanol | Anhydrous diethyl ether, Tetrahydrofuran |
| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | {4-[(Difluoromethyl)sulfanyl]phenyl}methanol | Ethanol, Ethyl acetate |
Condensation Reactions and Imine Formation
Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. ucl.ac.ukrsc.orgnih.gov This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by the elimination of water. ucl.ac.uk The reaction of this compound with a primary amine, such as aniline (B41778) or an alkylamine, would be expected to yield the corresponding N-substituted imine. The rate of imine formation is generally greatest around a pH of 5. nih.gov
Reactivity of the Difluoromethylsulfanyl Group
The difluoromethylsulfanyl (SCF2H) group is a functionality of growing interest in medicinal and agrochemical chemistry due to its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor. However, detailed studies on the chemical transformations of the SCF2H group, particularly those involving the C-F bonds, are limited.
Transformations Involving the C-F Bonds
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation and transformation challenging. While extensive research has been conducted on the C-F bond activation of trifluoromethyl groups, specific studies on the difluoromethylsulfanyl group are scarce. General strategies for C-F bond functionalization often involve transition metal catalysis, strong Lewis acids, or photoredox catalysis.
At present, there is a lack of specific published research detailing the transformation of the C-F bonds within the difluoromethylsulfanyl group of this compound or closely related aryl difluoromethylsulfanyl compounds. Such transformations would likely require harsh reaction conditions or specialized catalytic systems to overcome the high bond dissociation energy of the C-F bond. Future research in this area could open new avenues for the derivatization of this important functional group.
Oxidation State Manipulations of the Sulfur Atom (e.g., to sulfinyl or sulfonyl)
The sulfur atom in this compound exists in the sulfide oxidation state (S(II)) and can be readily oxidized to the corresponding sulfoxide (B87167) (sulfinyl, S(IV)) and sulfone (sulfonyl, S(VI)) derivatives. The electron-withdrawing nature of the difluoromethyl group influences the reactivity of the sulfide, making it less prone to oxidation than simple alkyl aryl sulfides, yet selective oxidation is readily achievable with appropriate reagents.
Selective oxidation to the sulfoxide, 4-[(difluoromethyl)sulfinyl]benzaldehyde, can be accomplished using hydrogen peroxide in conjunction with trifluoroacetic acid (TFA). rsc.org This system generates the highly electrophilic trifluoroperacetic acid (TFPAA) in situ, which acts as the active oxidizing agent. researchgate.net The use of TFA as a solvent and activator allows for high selectivity, preventing significant over-oxidation to the sulfone. rsc.org
Further oxidation to the sulfone, 4-[(difluoromethyl)sulfonyl]benzaldehyde, can be achieved using stronger oxidizing conditions. A variety of reagents are effective for the conversion of sulfides to sulfones, including excess hydrogen peroxide with catalysts, potassium permanganate, or other potent oxidants. organic-chemistry.org The choice of oxidant and reaction conditions can be tuned to favor the formation of the sulfone over the sulfoxide. organic-chemistry.org
Table 1: Representative Oxidation Reactions of Aryl Fluoroalkyl Sulfides
| Starting Material | Product | Reagents and Conditions | Selectivity |
| Aryl difluoromethyl sulfide | Aryl difluoromethyl sulfoxide | 15-30% H₂O₂ / Trifluoroacetic Acid (TFA) | High for Sulfoxide rsc.orgresearchgate.net |
| Aryl sulfide | Aryl sulfone | 30% H₂O₂ / Tantalum carbide catalyst | High for Sulfone organic-chemistry.org |
| Aryl sulfide | Aryl sulfone | KMnO₄ / MnO₂ | High for Sulfone organic-chemistry.org |
Nucleophilic Substitution at the Sulfur Center
The sulfur atom in the sulfide state of this compound is electron-rich and nucleophilic. msu.edulibretexts.org Consequently, it does not typically act as an electrophilic center for direct nucleophilic substitution. Instead, the sulfur lone pairs readily attack electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. msu.edulibretexts.org
For the sulfur center to become susceptible to nucleophilic attack, it must be in a higher oxidation state and/or possess a suitable leaving group. In the sulfonyl oxidation state (S(VI)), as in 4-[(difluoromethyl)sulfonyl]benzaldehyde, the sulfur atom becomes highly electrophilic. This increased electrophilicity allows it to undergo nucleophilic substitution, a reaction pathway not available to the parent sulfide. mdpi.com In such reactions, a nucleophile attacks the sulfonyl sulfur, leading to the cleavage of a carbon-sulfur bond. These substitutions are often discussed in the context of arenesulfonyl chlorides and related compounds, where a good leaving group is attached to the sulfur. mdpi.com
Reactivity of the Aromatic Ring
The reactivity of the aromatic core is dictated by the electronic properties of its two substituents: the formyl (-CHO) group and the difluoromethylsulfanyl (-SCF₂H) group.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the ring of this compound is governed by the combined directing effects of the two substituents.
Formyl Group (-CHO): The aldehyde is a moderately deactivating group and a strong meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position (C3 and C5). libretexts.orgyoutube.com
With both the -CHO and -SCF₂H groups acting as meta-directors, further electrophilic substitution on this compound is expected to be challenging and would predominantly occur at the positions meta to both substituents, which are C3 and C5.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SₙAr) requires a highly electron-deficient aromatic ring and a good leaving group. In its native sulfide form, this compound is not a prime candidate for SₙAr, as the -SCF₂H group is not a sufficiently strong activating group.
However, an analogy can be drawn from related compounds where the sulfur is in a higher oxidation state. Oxidation of the sulfide to a sulfoxide (-S(O)CF₂H) or, more effectively, to a sulfone (-SO₂CF₂H) dramatically increases the electron-withdrawing capacity of the substituent. The difluoromethylsulfonyl group is a powerful activating group, comparable to a nitro group, making the aromatic ring highly electrophilic.
If a suitable leaving group (e.g., a halogen) were present on the ring, the resulting 4-[(difluoromethyl)sulfonyl]halobenzene derivative would be highly susceptible to SₙAr. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. mdpi.comacsgcipr.org The strong electron-withdrawing sulfonyl group is crucial for stabilizing this intermediate, particularly when positioned ortho or para to the leaving group. In the second step, the leaving group is expelled, and aromaticity is restored. mdpi.comacsgcipr.org
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core
The aromatic core of this compound can participate in various metal-catalyzed cross-coupling reactions, primarily through C-H activation. The aldehyde group, while typically deactivating in EAS, can serve as a directing group in certain transition metal-catalyzed reactions.
Specifically, the aldehyde can be converted in situ into an imine by reacting with an amine. This transient imine then acts as a directing group to facilitate palladium-catalyzed C-H activation and subsequent functionalization (e.g., arylation, halogenation) at the ortho-position (C3 and C5). This strategy allows for the selective introduction of new substituents at positions that are otherwise difficult to access.
Furthermore, if the sulfur atom is oxidized to the sulfone state, the resulting aryl sulfone can participate in desulfonylative cross-coupling reactions. For example, aryl trifluoromethyl sulfones have been shown to undergo Suzuki-Miyaura arylation via C–SO₂ bond cleavage, demonstrating that the sulfonyl group can act as a coupling handle. By analogy, the 4-[(difluoromethyl)sulfonyl] moiety could potentially serve a similar role in metal-catalyzed C-C bond-forming reactions.
Cascade and Multicomponent Reactions Incorporating this compound
The aldehyde functionality makes this compound a valuable component in cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular scaffolds in a single synthetic operation. A wide variety of substituted benzaldehydes are known to be effective substrates in these transformations. um.edu.mtnih.govnih.gov
Table 2: Potential Multicomponent Reactions of this compound
| Reaction Name | Reactant Types | Product Type | Role of Aldehyde |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Electrophilic carbonyl for imine formation wikipedia.orgorganic-chemistry.orgnih.gov |
| Petasis Reaction | Aldehyde, Amine, Vinyl- or Aryl-boronic acid | Substituted Amine | Electrophilic carbonyl for condensation with amine nih.govwikipedia.orgorganic-chemistry.orgmdpi.comorganic-chemistry.org |
| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, 2 equiv. β-Ketoester, Nitrogen donor | Dihydropyridine | Electrophile in Knoevenagel condensation um.edu.mtnih.govacs.orgresearchgate.netwikipedia.org |
In the Ugi four-component reaction , this compound would condense with an amine to form an iminium ion, which is subsequently trapped by an isocyanide and a carboxylic acid to yield a complex bis-amide product. wikipedia.orgorganic-chemistry.org
In the Petasis borono-Mannich reaction , it would react with an amine and a vinyl- or aryl-boronic acid to form highly substituted amines, including unnatural α-amino acids. nih.govwikipedia.org
In the Hantzsch pyridine (B92270) synthesis , the aldehyde undergoes a Knoevenagel condensation with a β-ketoester as a key step in the assembly of dihydropyridine rings, which are important scaffolds in medicinal chemistry. acs.orgwikipedia.org The tolerance of these reactions to various functional groups suggests that the difluoromethylsulfanyl moiety would be compatible with the reaction conditions, allowing for the incorporation of this fluorine-containing group into diverse molecular libraries.
Electronic Structure Analysis of the Difluoromethylsulfanyl Group and Aldehyde Moiety
The aldehyde (–CHO) group is also strongly deactivating and electron-withdrawing due to both induction and resonance. studymind.co.uk The oxygen atom is highly electronegative, pulling electron density from the carbonyl carbon. Furthermore, the carbonyl group can withdraw electron density from the benzene (B151609) ring via resonance, delocalizing the π-electrons onto the oxygen atom.
When both the –SCF2H and –CHO groups are present on the benzene ring, their combined electron-withdrawing nature significantly influences the electron density distribution. The presence of the electron-withdrawing –SCF2H group at the para position will further decrease the electron density of the aromatic ring, influencing the reactivity of the aldehyde group.
Table 1: Comparison of Electronic Properties of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Benzene Ring |
|---|---|---|---|
| –CHO | Electron-withdrawing | Electron-withdrawing | Deactivating |
| –SCF2H | Strongly Electron-withdrawing | Weakly Electron-donating | Deactivating |
| –OH | Electron-withdrawing | Strongly Electron-donating | Activating |
| –NO2 | Strongly Electron-withdrawing | Strongly Electron-withdrawing | Strongly Deactivating |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. rsc.orgresearchgate.net For this compound, these calculations can provide detailed insights into reactions involving the aldehyde group, such as nucleophilic additions.
A common reaction of benzaldehydes is the formation of hemiaminals and subsequently Schiff bases upon reaction with amines. nih.govresearchgate.net DFT calculations can be employed to model the entire reaction pathway, identifying intermediates and transition states. nih.govresearchgate.net The presence of the electron-withdrawing –SCF2H group is expected to increase the electrophilicity of the carbonyl carbon in the aldehyde, making it more susceptible to nucleophilic attack. Computational studies on substituted benzaldehydes have shown that electron-withdrawing substituents can influence the energy barriers of such reactions. d-nb.info
Transition State Analysis of Key Transformations
A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS). rsc.org For the reaction of this compound with a nucleophile, computational methods can locate the transition state structure for the nucleophilic attack on the carbonyl carbon. nih.govresearchgate.net This involves identifying a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, in the formation of a hemiaminal from this compound and an amine, the transition state would involve the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-oxygen π-bond, along with proton transfer. nih.govresearchgate.net The energy of this transition state determines the activation energy and thus the rate of the reaction. The electron-withdrawing nature of the –SCF2H group is anticipated to stabilize the developing negative charge on the oxygen atom in the transition state, thereby lowering the activation energy compared to benzaldehydes with electron-donating substituents.
Energetic Profiles of Synthetic Pathways
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a synthetic pathway can be constructed. rsc.org This profile provides a thermodynamic and kinetic understanding of the reaction. For the synthesis of derivatives from this compound, computational chemistry can be used to compare different potential pathways and predict the most favorable one.
For example, the energetic profile for Schiff base formation would show the relative energies of the starting aldehyde and amine, the tetrahedral hemiaminal intermediate, the transition states connecting these species, and the final Schiff base and water products. researchgate.net These profiles are invaluable for optimizing reaction conditions and predicting the feasibility of a proposed synthesis.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamics of a molecule are crucial for its reactivity and interactions. For substituted benzaldehydes, a key conformational feature is the orientation of the aldehyde group relative to the plane of the benzene ring. rsc.orgtandfonline.comias.ac.in Generally, the planar conformation is favored to maximize conjugation between the carbonyl group and the aromatic system. rsc.org For this compound, the molecule is expected to be largely planar.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution. nih.govnih.govresearchgate.net MD simulations model the movement of atoms over time, allowing for the exploration of the conformational landscape and the study of solvent effects. researchgate.netacs.org While significant conformational flexibility is not expected for the core structure of this compound, MD simulations can reveal subtle fluctuations and the preferred orientations of the –SCF2H group.
Table 2: Predicted Conformational Properties of this compound
| Property | Predicted Value/State | Rationale |
|---|---|---|
| Aldehyde-Ring Torsional Angle | ~0° (Planar) | Maximizes π-conjugation between the aldehyde and the benzene ring. |
| Preferred Conformer | Planar | Energetically favorable due to electronic delocalization. |
| Dynamic Behavior in Solution | Limited flexibility of the core structure | The rigid aromatic system dominates the overall structure. |
Prediction of Reactivity and Selectivity via Computational Models
Computational models can be used to predict the reactivity and selectivity of this compound in various reactions. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate structural or physicochemical properties of molecules with their chemical reactivity or biological activity. nih.govnih.govresearchgate.net
For electrophilic aromatic substitution reactions, the –CHO and –SCF2H groups are both deactivating. studymind.co.uklibretexts.org The aldehyde group is a meta-director, while sulfanyl groups are typically ortho, para-directors. The interplay of these two groups would make further substitution on the ring challenging and would require computational analysis to predict the most likely position of attack.
In reactions involving the aldehyde group, computational models can predict the susceptibility of the carbonyl carbon to nucleophilic attack. The calculated partial charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can serve as indicators of reactivity. A more positive partial charge and a lower LUMO energy would suggest higher reactivity towards nucleophiles. The strong electron-withdrawing nature of the para-substituent in this compound suggests that it will be more reactive towards nucleophiles than unsubstituted benzaldehyde. d-nb.info
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for introducing the difluoromethylthio- moiety often rely on harsh reagents and multi-step procedures. Future research should prioritize the development of more efficient, sustainable, and economically viable synthetic routes to 4-[(Difluoromethyl)sulfanyl]benzaldehyde.
Key Research Objectives:
Catalytic C-H Functionalization: A highly attractive and atom-economical approach would be the direct catalytic C-H difluoromethylthiolation of benzaldehyde (B42025) or its precursors. nih.gov This would circumvent the need for pre-functionalized starting materials, reducing waste and simplifying the synthetic process.
Green Chemistry Approaches: The exploration of environmentally benign reaction media, such as water or solvent-free conditions, and the use of microwave irradiation could significantly enhance the sustainability of the synthesis. indianchemicalsociety.comnih.govunito.it The development of recyclable catalysts for difluoromethylthiolation would also align with the principles of green chemistry. sciencedaily.com
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced waste | Regioselectivity, catalyst stability and cost |
| Green Solvents/Microwave | Reduced environmental impact, faster reaction times | Solubility of reagents, scalability |
| One-Pot Syntheses | Increased efficiency, reduced purification steps | Compatibility of reaction conditions |
Exploration of Asymmetric Transformations Involving the Aldehyde or Aromatic Core
The aldehyde functionality of this compound is a prime target for asymmetric transformations to generate chiral molecules of interest in medicinal chemistry and materials science.
Future research in this area could focus on:
Organocatalytic Asymmetric Reactions: The use of chiral organocatalysts for enantioselective additions to the aldehyde group is a promising avenue. acs.orgnih.govorganic-chemistry.orgrsc.org This could include asymmetric aldol (B89426) reactions, magritek.comnih.govnih.gov Michael additions, and allylation reactions, lookchem.com which would introduce a chiral center adjacent to the aromatic ring. The electron-withdrawing nature of the difluoromethylsulfanyl group is expected to influence the reactivity and stereoselectivity of these transformations.
Enantioselective Alkynylation and Arylation: The development of catalytic enantioselective methods for the addition of alkyne thieme-connect.com or aryl groups to the aldehyde would provide access to a diverse range of chiral secondary alcohols, which are valuable synthetic intermediates.
Asymmetric C-H Functionalization of the Aromatic Core: While more challenging, the development of methods for the enantioselective functionalization of the C-H bonds of the aromatic ring, directed by the aldehyde or the sulfur-containing group, would open up new possibilities for creating complex, three-dimensional structures.
| Asymmetric Transformation | Potential Chiral Products | Relevant Catalytic Systems |
| Aldol Reaction | β-hydroxy aldehydes | Chiral amines, prolinol derivatives |
| Michael Addition | γ-keto aldehydes | Chiral imidazolidinones, squaramides |
| Allylation | Homoallylic alcohols | Chiral N,N'-dioxides, Brønsted acids |
| Alkynylation | Propargylic alcohols | Chiral zinc or titanium complexes |
Mechanistic Studies of Underpinning Reaction Pathways
A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. Future mechanistic studies should aim to elucidate the intricate details of reactions involving this compound.
Areas ripe for investigation include:
Nucleophilic Addition to the Aldehyde: Detailed kinetic and computational studies of nucleophilic addition reactions to the carbonyl group would provide insights into the electronic influence of the para-substituent. unacademy.comlibretexts.orgresearchgate.netpressbooks.pubncert.nic.in This would help in predicting the reactivity and in designing more efficient catalytic systems.
Formation of the Difluoromethylsulfanyl Group: Mechanistic investigations into the formation of the C-S-CF₂H linkage are needed. This could involve studying the reactivity of different difluoromethylating agents and the role of catalysts or initiators in the reaction pathway.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model transition states and reaction intermediates, providing a deeper understanding of the factors that control reactivity and selectivity in both the synthesis and subsequent transformations of the molecule.
Innovative Applications as a Strategic Building Block in Emerging Fields
The unique properties imparted by the difluoromethylsulfanyl group suggest that this compound could serve as a valuable building block in several cutting-edge areas of research. sigmaaldrich.com
Potential innovative applications to be explored include:
Medicinal Chemistry: The -SCF₂H group can act as a bioisostere for thiol or hydroxyl groups, potentially improving the metabolic stability and pharmacokinetic properties of drug candidates. This compound could be used in the synthesis of novel bioactive molecules, including enzyme inhibitors and receptor ligands. chemimpex.com
Materials Science: The incorporation of this compound into polymers or organic electronic materials could lead to novel properties. The polarity and hydrogen bonding capability of the -SCF₂H group could influence the self-assembly and bulk properties of these materials.
Agrochemicals: The difluoromethyl group is a common feature in modern agrochemicals. The use of this compound as a synthon could lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles. chemimpex.com
PET Imaging: Labeled benzaldehydes are valuable synthons for the development of radiopharmaceuticals for Positron Emission Tomography (PET). nih.gov The development of a radiolabeled version of this compound could enable its use in the synthesis of novel PET tracers.
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Synthesis of novel drug candidates | Bioisosteric replacement, improved metabolic stability |
| Materials Science | Development of advanced polymers and organic electronics | Unique electronic and hydrogen bonding properties |
| Agrochemicals | Synthesis of new pesticides and herbicides | Enhanced biological activity and stability |
| PET Imaging | Development of novel radiotracers | Use as a labeled synthon for complex molecules |
Q & A
What are the optimal synthetic routes for 4-[(difluoromethyl)sulfanyl]benzaldehyde, and how do reaction conditions influence yield and purity?
Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting 4-mercaptobenzaldehyde with difluoromethyl halides (e.g., ClCF2H) under basic conditions (e.g., K2CO3) in polar aprotic solvents like DMF at 60–80°C . Yield optimization (typically 60–85%) requires strict control of stoichiometry, moisture exclusion, and inert atmospheres. Impurities such as disulfide byproducts may form if oxidation occurs, necessitating purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization .
Table 1: Comparison of Synthetic Routes
| Method | Catalyst/Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | K2CO3/DMF | 80°C | 72 | 95 |
| Coupling Reaction | Pd(OAc)₂/THF | 60°C | 68 | 92 |
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
- 19F NMR : Confirms the presence of CF2H (δ ≈ -120 to -130 ppm, split due to coupling with adjacent protons) .
- X-ray Crystallography : Resolves spatial arrangement, confirming the antiperiplanar geometry of the sulfanyl and aldehyde groups (see for analogous benzaldehyde structures) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion [M+H]+ at m/z 202.0164 (C8H5F3OS+) .
Contradictions in spectral data (e.g., unexpected splitting in 1H NMR) may arise from rotameric forms or solvent effects, requiring dynamic NMR analysis at variable temperatures .
What mechanistic role does the difluoromethylsulfanyl group play in electrophilic aromatic substitution (EAS) reactions?
Answer:
The -SCF2H group is a strong electron-withdrawing group (EWG) due to the inductive effect of fluorine, directing EAS to the meta position relative to the aldehyde. Computational studies (DFT) show decreased electron density at the para position (Mulliken charge: -0.12 vs. -0.28 in unsubstituted benzaldehyde), favoring meta nitration or sulfonation . Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a 3.5× slower nitration rate compared to 4-methylbenzaldehyde, attributed to steric hindrance from the CF2H group .
How does this compound perform in asymmetric catalysis or chiral derivatization?
Answer:
The aldehyde group enables chiral derivatization via Schiff base formation with amines (e.g., (R)-1-phenylethylamine), facilitating enantiomeric resolution in HPLC (Chiralpak AD-H column, hexane/iPrOH mobile phase) . In asymmetric aldol reactions, the CF2H group enhances electrophilicity of the aldehyde, improving enantioselectivity (up to 88% ee) when using proline-derived organocatalysts .
Advanced Consideration: Competing rotameric equilibria of the -SCF2H group may reduce stereochemical predictability, necessitating conformational analysis via VT-NMR .
What biological activities are associated with derivatives of this compound, and how are they evaluated?
Answer:
Derivatives exhibit antifungal and enzyme-inhibitory activities. For example:
- Antifungal Assays : Analogous pyrazole-oxime esters show MIC values of 2–8 µg/mL against Candida albicans via ergosterol biosynthesis disruption .
- Serine Protease Inhibition : The sulfanyl group acts as a hydrogen-bond acceptor, as confirmed by molecular docking (PDB: 1SGT) and IC50 measurements (e.g., 12 µM against trypsin) .
Data Contradiction Note: Discrepancies in IC50 values (e.g., ±5 µM across studies) may stem from assay conditions (e.g., pH, co-solvents) or impurity profiles .
What computational tools are recommended to model the electronic effects of the difluoromethylsulfanyl group?
Answer:
- DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (FMOs). The LUMO is localized on the aldehyde, confirming electrophilic reactivity .
- Molecular Dynamics (MD) Simulations (AMBER) : Predict binding modes in enzyme active sites, highlighting van der Waals interactions between CF2H and hydrophobic pockets .
How does hydrolytic stability of this compound impact storage and reaction design?
Answer:
The compound is prone to hydrolysis in aqueous media, forming 4-mercaptobenzaldehyde and difluoromethanesulfonic acid. Accelerated stability studies (40°C/75% RH) show 15% degradation over 14 days. Storage recommendations: anhydrous conditions (-20°C, argon atmosphere) . In reactions requiring aqueous workup, rapid extraction (e.g., dichloromethane) minimizes decomposition .
What strategies mitigate contradictions in reported bioactivity data for this compound?
Answer:
- Standardized Assay Protocols : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO ≤0.1%) .
- HPLC-Purity Correlation : Bioactivity plots (IC50 vs. purity) identify outliers caused by impurities (e.g., disulfides) .
- Metabolite Profiling (LC-MS) : Confirm stability in assay media to rule out false positives from degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
